molecular formula C11H19NS B13244154 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine

Cat. No.: B13244154
M. Wt: 197.34 g/mol
InChI Key: QWMRJMVEXVWRKW-UHFFFAOYSA-N
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Description

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine is a synthetic amine derivative incorporating a thiophene ring, a scaffold of significant interest in medicinal and materials chemistry . The thiophene nucleus is a critical structural component in numerous commercially available drugs and is widely investigated for its diverse therapeutic potential, including applications as anti-inflammatory, antimicrobial, and anticancer agents . Researchers value this compound as a versatile building block for developing novel Schiff base ligands, which are known for their biological activities and utility in creating complexes with transition metal ions for various scientific applications . The structural features of this amine make it a valuable intermediate for synthesizing more complex molecules for probing structure-activity relationships and developing new pharmacological tools . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-ethyl-1-thiophen-3-ylpentan-1-amine

InChI

InChI=1S/C11H19NS/c1-3-9(4-2)7-11(12)10-5-6-13-8-10/h5-6,8-9,11H,3-4,7,12H2,1-2H3

InChI Key

QWMRJMVEXVWRKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CSC=C1)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Thiophene Derivatives and Alkylation

The most common preparation method involves:

  • Starting Material: 3-bromothiophene or 3-lithiothiophene derivatives are used as thiophene precursors.
  • Nucleophilic Substitution or Coupling: The thiophene derivative undergoes nucleophilic substitution with a pentan-1-amine derivative or its protected form.
  • Alkylation: The ethyl group is introduced at the 3-position of the pentan backbone by reaction with ethyl halides or via Grignard reagents.
  • Deprotection and Purification: If protecting groups are used on the amine, they are removed under acidic or basic conditions, followed by purification (e.g., recrystallization or chromatography).

This method ensures regioselectivity and allows for control over the substitution pattern on the pentan-1-amine chain.

Direct Alkylation Method

An alternative approach involves direct alkylation of thiophene derivatives with alkyl amines under controlled conditions:

  • Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (0–80 °C).
  • Catalysts: Base catalysts like sodium hydride or potassium carbonate may be used to deprotonate the amine and facilitate nucleophilic attack.
  • Outcome: This method yields 1-(thiophen-3-yl)pentan-1-amine derivatives, which can then be selectively ethylated at the 3-position of the pentan chain.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Thiophene ring formation α-Haloketones + sulfur sources, reflux Ensures thiophene ring integrity
Lithiation of thiophene n-Butyllithium, -78 °C, TMEDA For regioselective lithiation
Alkylation Ethyl bromide or ethyl iodide, base, 40-60 °C Controls ethyl group introduction
Amination Ammonia or amine source, mild heating Maintains primary amine functionality
Purification Chromatography, recrystallization Achieves high purity

Careful control of temperature, solvent, and stoichiometry is critical to maximize yield and minimize side reactions.

Analytical and Characterization Data

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Multi-step synthesis Lithiation → alkylation → amination High regioselectivity, purity Multi-step, time-consuming
Direct alkylation Thiophene + alkyl amine + base Simpler, fewer steps May require optimization for selectivity
Continuous flow synthesis Automated flow reactors Scalable, efficient Requires specialized equipment

Chemical Reactions Analysis

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, oxidative stress, and microbial growth .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituent Heterocycle Backbone Key Properties/Effects
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine Ethyl, thiophen-3-yl Thiophene Pentan-1-amine Moderate lipophilicity, π-interactions
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalen-1-yloxy Thiophene Propan-1-amine High aromaticity, lower solubility
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Ethyl, pyridin-4-yl Pyridine Pentan-1-amine Increased solubility, basic nitrogen
1-(3-Phenylphenyl)ethan-1-amine Biphenyl None Ethylamine High hydrophobicity, steric bulk

Research Implications

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may enhance binding to metal-containing enzymes, while pyridine’s nitrogen improves solubility and hydrogen-bonding capacity .
  • Backbone Length : Longer chains (e.g., pentan-1-amine) provide flexibility but may reduce metabolic stability compared to shorter analogs like propan-1-amine .
  • Synthetic Accessibility : Azomethine condensation and radical alkylation methods offer scalable routes for analogs, though purification challenges may arise with hydrophobic substituents .

Biological Activity

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, also known as this compound hydrochloride, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀ClNS
  • Molecular Weight : 233.80 g/mol
  • Structure : The compound features a pentanamine backbone with an ethyl group and a thiophene ring at the third position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its functional groups:

  • Amine Group : Capable of participating in nucleophilic substitution reactions.
  • Thiophene Ring : Can undergo electrophilic aromatic substitution, potentially interacting with various biological targets such as receptors and enzymes.

Pharmacological Properties

Initial studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could imply potential applications in treating central nervous system disorders. However, specific data on its pharmacodynamics and pharmacokinetics remain limited.

Potential Biological Activities

Research indicates several promising biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested that the compound may exhibit antimicrobial effects, although detailed mechanisms and efficacy data are still required.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, indicating potential therapeutic relevance in inflammatory diseases.

Case Studies and Research Findings

While comprehensive clinical studies are lacking, several laboratory-based investigations provide insights into the compound's potential:

StudyFindings
Medicinal Chemistry ResearchSuggested potential utility in drug discovery for CNS disorders.
Antimicrobial ActivityIndicated effectiveness against certain bacterial strains (specific data not yet published).
Anti-inflammatory StudiesShowed promise in reducing inflammation markers in vitro (further research needed).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
3-Aminoethylthiophene hydrochlorideLacks ethyl and pentanamine groupsLimited biological activity reported
Thiophene-3-ethylamineContains thiophene and ethyl groupsModerate antimicrobial activity reported

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to its analogs.

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